Pyrrolomycin C

Description

(3,5-Dichloro-2-hydroxyphenyl)(4,5-dichloro-1H-pyrrol-2-yl)methanone has been reported in Streptomyces, Streptomyces fumanus, and Streptomyces vitaminophilus with data available.

from Streptomyces strain SF-2080; structure given in first source

Structure

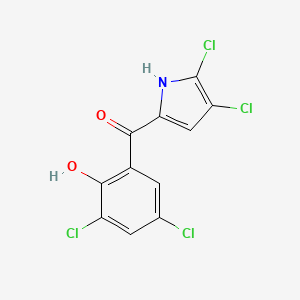

2D Structure

3D Structure

Properties

CAS No. |

81910-06-7 |

|---|---|

Molecular Formula |

C11H5Cl4NO2 |

Molecular Weight |

325.0 g/mol |

IUPAC Name |

(3,5-dichloro-2-hydroxyphenyl)-(4,5-dichloro-1H-pyrrol-2-yl)methanone |

InChI |

InChI=1S/C11H5Cl4NO2/c12-4-1-5(9(17)6(13)2-4)10(18)8-3-7(14)11(15)16-8/h1-3,16-17H |

InChI Key |

WEZZHODHNYWVJY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)C2=CC(=C(N2)Cl)Cl)O)Cl)Cl |

Synonyms |

pyrrolomycin C |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of Pyrrolomycin C from Actinosporangium vitaminophilum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolomycin C, a chlorinated polyketide-derived antibiotic, represents a significant member of the pyrrolomycin family of natural products. First isolated from the fermentation broth of the actinomycete Actinosporangium vitaminophilum (strain SF-2080), this compound has demonstrated notable activity against Gram-positive bacteria. This technical guide provides a comprehensive overview of the discovery of this compound, detailing its biosynthesis, experimental protocols for its isolation and characterization, and its mechanism of action. Quantitative data are presented in structured tables for clarity, and key processes are visualized through detailed diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

The relentless rise of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents. Natural products from microorganisms, particularly actinomycetes, have historically been a rich source of clinically valuable antibiotics. The pyrrolomycins are a family of halogenated pyrrole-containing antibiotics with potent biological activities. This compound, along with its congeners D and E, were first reported as new members of this class from Actinosporangium vitaminophilum.[1] Structurally, this compound possesses a chlorinated pyrrole nucleus linked to a dichlorophenol moiety via a carbonyl bridge.[1] Its selective activity against Gram-positive bacteria makes it an interesting candidate for further investigation and development.

Biosynthesis of this compound

The biosynthetic pathway of pyrrolomycins, including this compound, in Actinosporangium vitaminophilum shares similarities with the well-characterized pathway of pyoluteorin.[2] The core scaffold is assembled from L-proline and acetate units through the action of a polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery. The biosynthesis is governed by a dedicated gene cluster within the bacterium's genome.[2]

Key biosynthetic steps include:

-

Initiation: L-proline serves as the starter unit for the pyrrole ring.

-

Polyketide Chain Assembly: Acetate units are sequentially added to build the polyketide chain that will form the dichlorophenol moiety.

-

Halogenation: Specific halogenase enzymes are responsible for the chlorination of both the pyrrole and phenolic rings.

-

Cyclization and Tailoring: A series of enzymatic reactions catalyze the cyclization and further modifications to yield the final this compound structure.

Experimental Protocols

Fermentation of Actinosporangium vitaminophilum

A detailed protocol for the production of this compound is outlined below:

-

Inoculum Preparation: A seed culture of Actinosporangium vitaminophilum is prepared by inoculating a suitable seed medium and incubating at 28°C for 48 hours with shaking at 250 rpm.

-

Production Culture: The seed culture is then used to inoculate a larger volume of production medium.

-

Incubation: The production culture is incubated for an extended period, typically around 120 hours, under the same temperature and agitation conditions to allow for the accumulation of pyrrolomycins.

Extraction and Purification of this compound

The following steps describe the isolation of this compound from the fermentation broth:

-

Extraction: The fermentation broth is subjected to solvent extraction to separate the secondary metabolites, including this compound.

-

Initial Chromatography: The crude extract is then subjected to chromatography on a basic alumina column.[1] This step serves to separate the pyrrolomycins from other components in the extract.

-

High-Performance Liquid Chromatography (HPLC): Further purification is achieved using preparative HPLC. A common method involves a C18 column with a gradient elution system. For analytical purposes, a typical HPLC analysis might use the following conditions:

-

Column: Agilent SB-C18 (4.6 by 250 mm)

-

Mobile Phase: A gradient of methanol and water containing 1% acetic acid. An initial isocratic phase of 75:25 methanol-water is followed by a ramp to 90:10 methanol-water.

-

Detection: UV detection at 268 nm.

-

Retention Time: Under these conditions, this compound has an approximate retention time of 14.3 minutes.

-

References

The Biosynthesis of Pyrrolomycin C in Streptomyces: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolomycin C, a member of the polyhalogenated polyketide antibiotic family, exhibits significant biological activity. Produced by various actinomycetes, notably Streptomyces species, its biosynthesis is a complex process involving a dedicated gene cluster and a series of enzymatic reactions. This technical guide provides an in-depth overview of the biosynthesis pathway of this compound in Streptomyces, drawing upon the current scientific literature. It details the genetic basis of the pathway, the putative functions of the involved enzymes, and relevant experimental protocols. This document is intended to serve as a comprehensive resource for researchers in natural product biosynthesis, antibiotic discovery, and metabolic engineering.

Introduction to this compound

The pyrrolomycins are a class of potent antibiotics characterized by a halogenated pyrrole ring linked to a dichlorinated phenyl group. This compound, specifically, is a key intermediate in the biosynthesis of other more complex pyrrolomycins.[1] Its potent antimicrobial properties have made it and its derivatives attractive candidates for drug development. Understanding its biosynthesis is crucial for efforts in strain improvement, yield optimization, and the generation of novel analogs through metabolic engineering.

The this compound Biosynthetic Gene Cluster

The genetic blueprint for this compound biosynthesis is encoded within a dedicated gene cluster. These clusters have been identified and characterized in several producing organisms, including Actinosporangium vitaminophilum and Streptomyces sp. UC 11065.[2] The gene cluster in Streptomyces sp. UC 11065, often referred to as the 'dox' cluster, is highly homologous to the 'pyr' cluster in A. vitaminophilum.[2]

Key Genes and Their Putative Functions

The pyrrolomycin biosynthetic gene cluster is comprised of genes encoding enzymes for precursor supply, polyketide synthesis, tailoring modifications, regulation, and transport. The functions of many of these genes have been inferred through sequence homology to other known biosynthetic pathways, particularly that of pyoluteorin.[2]

| Gene (in A. vitaminophilum) | Homolog (in Streptomyces sp. UC 11065) | Putative Function |

| pyr1 | dox1 | Proline dehydrogenase |

| pyr2 | dox2 | Pyrroline-5-carboxylate reductase |

| pyr4 | dox4 | Acyl-CoA synthetase |

| pyr5 | dox5 | Acyl carrier protein (ACP) |

| pyr7 | dox7 | Beta-ketoacyl-ACP synthase III |

| pyr8 | dox8 | Thioesterase |

| pyr16 | dox16 | FAD-dependent halogenase |

| pyr17 | dox17 | FAD-dependent halogenase |

| pyr18 | dox18 | Acyl-CoA dehydrogenase |

| pyr19A | dox19A | 3-hydroxyacyl-CoA dehydrogenase |

| pyr20 | dox20 | Cytochrome P450 |

| pyr21 | dox21 | Ferredoxin |

| pyr22 | dox22 | O-methyltransferase |

| pyr3 | - | TetR family transcriptional regulator |

| pyr27 | - | TetR family transcriptional regulator |

| pyr6 | - | MFS transporter |

| pyr12 | - | Membrane transport protein |

Table 1: Key genes in the pyrrolomycin biosynthetic gene cluster and their putative functions based on sequence homology.[2]

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a hybrid pathway that utilizes precursors from both amino acid and polyketide metabolism. The core structure is assembled from L-proline and three molecules of acetate.[2] While the exact enzymatic steps and all intermediates have not been fully elucidated, a hypothetical pathway has been proposed based on the functions of the genes within the cluster.

Precursor Synthesis and Assembly

The biosynthesis is initiated with the conversion of L-proline to pyrrolyl-2-carboxyl-S-ACP. This is followed by the loading of three malonyl-CoA extender units, derived from acetate, by a type II polyketide synthase (PKS) system.

Tailoring Modifications

Following the initial assembly, the polyketide chain undergoes a series of tailoring modifications, including chlorination steps catalyzed by FAD-dependent halogenases. The order and timing of these chlorination events are not yet fully understood.

Quantitative Data

At present, there is a notable absence of published quantitative data regarding the production titers of this compound in Streptomyces fermentation broths. Similarly, kinetic data for the enzymes involved in the biosynthetic pathway are not yet available in the scientific literature. This represents a significant knowledge gap and an area for future research.

Experimental Protocols

The following protocols are foundational for the study of this compound biosynthesis in Streptomyces.

Fermentation of Streptomyces sp. for this compound Production

This protocol is a general guideline and should be optimized for the specific Streptomyces strain being used.

-

Inoculum Preparation:

-

Aseptically transfer a loopful of spores from a mature culture of Streptomyces sp. into a 50 mL falcon tube containing 10 mL of a suitable seed medium (e.g., TSB).

-

Incubate at 28-30°C with shaking at 200 rpm for 48-72 hours.

-

-

Production Culture:

-

Inoculate 100 mL of production medium in a 500 mL baffled flask with 5% (v/v) of the seed culture. A suitable production medium may contain (per liter): soluble starch (20 g), yeast extract (5 g), peptone (5 g), K₂HPO₄ (1 g), MgSO₄·7H₂O (0.5 g), and trace elements solution (1 mL). The initial pH should be adjusted to 7.0.

-

Incubate at 28-30°C with shaking at 200 rpm for 5-7 days.

-

-

Extraction:

-

Centrifuge the culture broth at 5000 x g for 15 minutes.

-

Extract the supernatant twice with an equal volume of ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate to dryness under reduced pressure.

-

Dissolve the residue in a small volume of methanol for HPLC analysis.

-

HPLC Analysis of Pyrrolomycins

This method is adapted from published protocols for the separation and detection of pyrrolomycins.[2]

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient:

-

0-5 min: 10% B

-

5-25 min: 10-90% B (linear gradient)

-

25-30 min: 90% B

-

30-35 min: 90-10% B (linear gradient)

-

35-40 min: 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 330 nm.

-

Injection Volume: 10-20 µL.

Gene Knockout in Streptomyces via Homologous Recombination

This protocol provides a general framework for creating gene knockouts in Streptomyces sp. UC 11065 using a temperature-sensitive vector.[2]

-

Construction of the Knockout Vector:

-

Amplify ~1 kb upstream and downstream flanking regions of the target gene from Streptomyces sp. UC 11065 genomic DNA.

-

Clone the upstream and downstream fragments into a temperature-sensitive E. coli-Streptomyces shuttle vector (e.g., pKC1139) on either side of an antibiotic resistance cassette (e.g., apramycin).

-

Verify the construct by restriction digestion and sequencing.

-

-

Protoplast Transformation of Streptomyces sp. UC 11065 :

-

Prepare protoplasts from a mid-log phase culture of Streptomyces sp. UC 11065.

-

Transform the protoplasts with the knockout vector using a polyethylene glycol (PEG)-mediated method.

-

Plate the transformed protoplasts on a regeneration medium (e.g., R2YE) and incubate at a permissive temperature (e.g., 28°C) to allow for single crossover events. Select for transformants using the appropriate antibiotic.

-

-

Selection for Double Crossover Mutants:

-

Subculture the single crossover mutants at a non-permissive temperature (e.g., 37°C) to select for the loss of the vector backbone.

-

Plate the culture on a medium containing the antibiotic for the resistance cassette and screen for colonies that are sensitive to the antibiotic resistance marker on the vector backbone.

-

Confirm the double crossover event and the deletion of the target gene by PCR and Southern blot analysis.

-

Regulation of this compound Biosynthesis

The biosynthesis of antibiotics in Streptomyces is tightly regulated. Within the pyrrolomycin gene cluster, two genes, pyr3 and pyr27, are predicted to encode TetR-family transcriptional regulators.[2] These proteins likely play a crucial role in controlling the expression of the biosynthetic genes in response to internal or external signals. However, the specific targets and regulatory mechanisms of Pyr3 and Pyr27 have not yet been experimentally determined.

Conclusion and Future Perspectives

Significant progress has been made in understanding the genetic basis of this compound biosynthesis in Streptomyces. The identification and sequencing of the biosynthetic gene cluster have laid the groundwork for further investigation. However, several key areas remain to be explored. Future research should focus on:

-

Functional Characterization of Enzymes: In vitro biochemical assays and heterologous expression of the biosynthetic enzymes are needed to elucidate their precise functions and the exact sequence of enzymatic reactions.

-

Identification of Intermediates: The isolation and structural characterization of biosynthetic intermediates will be crucial for confirming the proposed pathway.

-

Optimization of Production: A systematic optimization of fermentation conditions, including media composition and process parameters, is required to improve the yield of this compound.

-

Elucidation of Regulatory Networks: Detailed studies on the roles of the TetR-family regulators and other potential regulatory elements will provide insights into how this compound production is controlled, which can be exploited for yield enhancement.

Addressing these knowledge gaps will not only provide a more complete picture of this fascinating biosynthetic pathway but also pave the way for the rational engineering of Streptomyces to produce novel and more potent pyrrolomycin analogs for therapeutic applications.

References

- 1. Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cloning and Characterization of the Pyrrolomycin Biosynthetic Gene Clusters from Actinosporangium vitaminophilum ATCC 31673 and Streptomyces sp. Strain UC 11065 - PMC [pmc.ncbi.nlm.nih.gov]

Pyrrolomycin C: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Pyrrolomycin C is a polyhalogenated aromatic antibiotic belonging to the pyrrolomycin family of natural products.[1] Isolated from actinomycetes, this class of compounds has garnered significant interest within the scientific community due to its potent biological activities, particularly its efficacy against Gram-positive bacteria. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It also details key experimental protocols for its study and visualizes its mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structure and Properties

This compound is characterized by a core structure consisting of a dichlorinated pyrrole ring linked via a carbonyl group to a dichlorinated phenolic ring. Its systematic name is (3,5-dichloro-2-hydroxyphenyl)-(4,5-dichloro-1H-pyrrol-2-yl)methanone. The presence of multiple chlorine atoms and a hydroxyl group are key features contributing to its biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₅Cl₄NO₂ | PubChem |

| Molecular Weight | 324.97 g/mol | PubChem |

| SMILES | C1=C(C=C(C(=C1C(=O)C2=CC(=C(N2)Cl)Cl)O)Cl)Cl | PubChem |

| InChI | InChI=1S/C11H5Cl4NO2/c12-4-1-5(9(17)6(13)2-4)10(18)8-3-7(14)11(15)16-8/h1-3,16-17H | PubChem |

| IUPAC Name | (3,5-dichloro-2-hydroxyphenyl)-(4,5-dichloro-1H-pyrrol-2-yl)methanone | PubChem |

| Physical Description | Not explicitly stated, but synthetic analogues are often solids. | N/A |

| Solubility | Poor aqueous solubility is a noted challenge for this class of compounds.[2] | N/A |

| Spectral Data | While the structure has been confirmed by NMR and high-resolution mass spectrometry, specific spectral data for this compound is not readily available in public databases. However, related synthetic nitro-pyrrolomycins exhibit characteristic ¹H-NMR signals for aromatic protons in the range of 7.02–8.27 ppm and a broad singlet for the pyrrolic NH between 13.25 and 14.72 ppm. Infrared spectra of these analogues show a broad band for the pyrrolic NH in the range of 3174–3264 cm⁻¹.[3] | N/A |

Biological Activity and Mechanism of Action

This compound exhibits potent antibacterial activity, primarily against Gram-positive bacteria. Its mechanism of action is attributed to its function as a protonophore. It disrupts the bacterial cell membrane potential by transporting protons across the lipid bilayer, leading to the dissipation of the proton motive force, which is essential for vital cellular processes such as ATP synthesis. This membrane-depolarizing activity makes it a powerful antimicrobial agent.

Table 2: Biological Activity of this compound

| Activity | Organism/Cell Line | Measurement | Value | Source |

| Antibacterial | Staphylococcus aureus | MIC | Less potent than Pyrrolomycin D (specific value not consistently reported) | [4] |

| Antibacterial | Streptococcus pneumoniae | MIC | Less potent than Pyrrolomycin D (specific value not consistently reported) | [4] |

| Protonophore Activity | Artificial Bilayer Lipid Membrane | Electrophysiological measurement | Potent membrane-depolarizing agent, superior to the conventional protonophore CCCP | [5] |

| Cytotoxicity | Various Cancer Cell Lines | IC₅₀ | Submicromolar concentrations | [2] |

Experimental Protocols

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, a general synthetic approach can be inferred from the synthesis of its analogues. A plausible route would involve the acylation of a dichlorinated pyrrole with a dichlorinated and protected (e.g., methoxy) benzoyl chloride, followed by deprotection of the hydroxyl group.

General Procedure for the Synthesis of Pyrrolomycin Analogues:

-

Acylation: A solution of the substituted pyrrole in an appropriate anhydrous solvent (e.g., dichloromethane) is treated with a substituted benzoyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) at a controlled temperature.

-

Work-up: The reaction mixture is then quenched, typically with a dilute acid solution, and the product is extracted with an organic solvent.

-

Purification: The crude product is purified by column chromatography on silica gel.

-

Deprotection (if necessary): If the hydroxyl group on the phenyl ring is protected (e.g., as a methyl ether), it is deprotected using a reagent such as boron tribromide or aluminum chloride to yield the final product.

Determination of Minimum Inhibitory Concentration (MIC) using the Resazurin Microtiter Assay (REMA)

The MIC of this compound against various bacterial strains can be determined using the REMA method.[5] This colorimetric assay measures cell viability through the reduction of the blue dye resazurin to the pink, fluorescent resorufin by metabolically active cells.[6][7]

Protocol:

-

Preparation of Bacterial Inoculum: A fresh culture of the target bacterium is grown to the mid-logarithmic phase in an appropriate broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilution of this compound: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A two-fold serial dilution of the compound is then prepared in a 96-well microtiter plate, with each well containing a final volume of 50 µL of the diluted compound.

-

Inoculation: 50 µL of the standardized bacterial inoculum is added to each well of the microtiter plate, resulting in a final volume of 100 µL.

-

Controls: Positive (bacteria with no antibiotic) and negative (broth only) controls are included on each plate.

-

Incubation: The plate is incubated at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

Addition of Resazurin: After the initial incubation, 10 µL of a sterile resazurin solution (e.g., 0.015% w/v) is added to each well.

-

Second Incubation: The plate is incubated for an additional 2-4 hours to allow for the color change to develop.

-

Reading the Results: The MIC is determined as the lowest concentration of this compound that prevents the color change from blue to pink.

Measurement of Protonophore Activity using Planar Lipid Bilayer (PLB) Electrophysiology

The protonophoric activity of this compound can be directly measured using an artificial planar lipid bilayer system.[5] This technique allows for the precise measurement of ion transport across a lipid membrane.

Protocol:

-

Formation of the Planar Lipid Bilayer: A lipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine in n-decane) is "painted" across a small aperture (typically 50-250 µm in diameter) in a Teflon partition separating two aqueous compartments (cis and trans).

-

Establishment of a pH Gradient: A pH gradient is established across the lipid bilayer by using buffers of different pH in the cis and trans compartments.

-

Application of Voltage: A voltage is applied across the membrane using Ag/AgCl electrodes, and the baseline current is recorded.

-

Addition of this compound: A known concentration of this compound is added to one or both compartments.

-

Measurement of Current: The current across the membrane is measured. An increase in current in the presence of this compound indicates the transport of protons across the lipid bilayer, confirming its protonophoric activity. The magnitude of the current is proportional to the rate of proton transport.

Mechanism of Action Visualization

The primary mechanism of action of this compound is its ability to act as a protonophore, disrupting the proton gradient across the bacterial cell membrane. This process can be visualized as a cyclical transport of protons from the exterior to the interior of the cell.

Caption: Protonophore mechanism of this compound across the bacterial membrane.

Conclusion

This compound is a potent antibacterial compound with a well-defined mechanism of action as a protonophore. Its ability to disrupt the bacterial membrane potential makes it an attractive candidate for further investigation in the development of new antimicrobial agents. However, challenges such as its poor solubility and potential cytotoxicity need to be addressed through medicinal chemistry efforts to optimize its therapeutic potential. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, aiming to facilitate future research and development in this promising area.

References

- 1. researchgate.net [researchgate.net]

- 2. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

- 5. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Pyrrolomycin C as a Protonophore: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the mechanism of action for Pyrrolomycin C, a potent natural antibiotic. The focus is on its function as a protonophore, a molecule that transports protons across lipid membranes, thereby disrupting the proton motive force essential for cellular energy production. This guide synthesizes key findings, presents quantitative data, details experimental methodologies, and provides visual diagrams to elucidate the core concepts.

Introduction: The Emergence of Pyrrolomycins

Pyrrolomycins are a family of polyhalogenated antibiotics produced by Actinosporangium and Streptomyces species.[1][2] These compounds, particularly this compound and D, exhibit potent antibacterial activity, especially against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.[3] For years, the precise mechanism behind their powerful bactericidal effects was elusive.[3][4] Recent research, however, has definitively identified their role as highly efficient protonophores.[3][4][5] They function by depolarizing the bacterial membrane, which suppresses cellular bioenergetics through the uncoupling of oxidative phosphorylation.[2][6] This action is significantly more potent—by an order of magnitude—than that of the conventional protonophore, carbonyl cyanide m-chlorophenylhydrazone (CCCP).[3][4] The key structural features enabling this activity are the ionizable acidic phenyl hydroxyl and pyrrole N-H groups, which can engage in the shuttling of protons across biological membranes.[5][7]

The Protonophore Mechanism of Action

The primary mechanism of this compound is the disruption of the transmembrane proton gradient. This gradient, or proton motive force (PMF), is critical for bacteria to generate ATP, transport nutrients, and maintain cellular homeostasis.[7] this compound, acting as a lipophilic weak acid, facilitates the transport of protons across the lipid bilayer, dissipating the PMF.

The process can be visualized as a catalytic cycle:

-

Protonation: On the more acidic side of the membrane (typically the exterior), the anionic form of this compound picks up a proton to become a neutral, charge-masked molecule.

-

Translocation: The neutral, lipophilic molecule diffuses across the hydrophobic core of the lipid bilayer.

-

Deprotonation: Upon reaching the more alkaline side (the cytoplasm), the molecule releases the proton.

-

Return: The resulting anion is driven back across the membrane by the membrane potential, ready to start a new cycle.

This continuous shuttling of protons effectively short-circuits the cellular bioenergetic machinery, leading to ATP depletion and ultimately, cell death.[7]

Caption: The catalytic cycle of this compound as a protonophore across a biological membrane.

Quantitative Analysis of Protonophore Activity

The efficacy of this compound as a protonophore has been quantified through various assays, comparing its activity to other pyrrolomycins and the standard uncoupler CCCP.

Table 1: In Vitro Antibacterial Activity of Pyrrolomycins Data extracted from susceptibility testing in Cation-Adjusted Mueller-Hinton Broth (CAMHB).[3]

| Compound | S. aureus MIC (ng/mL) | S. pneumoniae MIC (ng/mL) | E. coli ΔtolC MIC (ng/mL) |

| This compound | 25 | 200 | 25 |

| Pyrrolomycin D | 12.5 | 50 | 25 |

| Pyrrolomycin I | >1600 | >1600 | >1600 |

| Pyrrolomycin J | >1600 | >1600 | >1600 |

Table 2: Membrane Depolarization and Proton Current Induction Comparative data on membrane potential disruption in S. aureus and current induction in a pure lipid membrane system.[3]

| Compound | S. aureus Membrane Potential (DiSC3(5) Assay) | Planar Lipid Bilayer Current (at 3 µM) |

| This compound | Potent depolarization | Superior to CCCP |

| Pyrrolomycin D | Potent depolarization, slightly more active than Pyr-C | Strongest activity, much greater than CCCP |

| CCCP | Less potent than Pyrrolomycins C & D | Lower activity than Pyrrolomycins C & D |

Table 3: Activity in Mitochondrial Systems Data from studies on isolated rat liver mitochondria, mitoplasts (outer membrane removed), and inverted submitochondrial particles (SMPs).[2][6]

| System | Observation |

| Mitochondria | This compound is more active than Pyrrolomycin D in stimulating respiration and causing depolarization.[2][6] |

| Mitoplasts | The difference in activity between this compound and D is significantly less pronounced.[2][6] |

| SMPs | Pyrrolomycin D is more active as an uncoupler, causing potential collapse at nanomolar concentrations.[2][6] |

| Liposomes | Pyrrolomycin D shows higher protonophoric activity than this compound.[2][6] |

Note: The higher activity of this compound in intact mitochondria is attributed to its greater ability to penetrate the outer mitochondrial membrane compared to Pyrrolomycin D.[2][6]

Detailed Experimental Protocols

The characterization of this compound as a protonophore relies on several key experimental techniques.

This assay measures the change in bacterial membrane potential upon exposure to a compound. Potentiometric dyes, whose fluorescence is quenched when the membrane is polarized, are utilized.

-

Core Principle: Depolarization of the membrane by a protonophore like this compound causes the dye to be released from the membrane, resulting in an increase in fluorescence.

-

Reagents:

-

Bacterial suspension (e.g., S. aureus SH1000) in buffer (e.g., PBS).

-

Potentiometric dye: 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)) or 3,3′-diethyloxacarbocyanine iodide (DiOC2(3)).[3][5]

-

Glucose (to energize the cells and establish a membrane potential).

-

Test compounds (this compound, CCCP).

-

-

Protocol Outline:

-

Harvest and wash mid-log phase bacterial cells.

-

Resuspend cells in buffer to a specific optical density.

-

Add the potentiometric dye (e.g., DiSC3(5) to a final concentration of ~1 µM) and incubate to allow for membrane partitioning and fluorescence quenching.

-

Add glucose to initiate metabolic activity and generate a stable membrane potential.

-

Transfer the suspension to a fluorometer plate.

-

Record a baseline fluorescence reading.

-

Add serial dilutions of this compound or control compounds.

-

Monitor the increase in fluorescence over time, which corresponds to membrane depolarization.

-

Caption: Workflow for measuring bacterial membrane depolarization using a potentiometric dye.

This technique provides direct evidence of protonophore activity in a pure, protein-free lipid membrane system. It measures the electrical current generated by the movement of protons across the bilayer.[3]

-

Core Principle: A voltage is clamped across a synthetic lipid bilayer separating two chambers. The addition of a protonophore facilitates proton movement, which is measured as an electrical current.

-

Experimental Setup:

-

A two-chamber system (cis and trans) separated by a partition with a small aperture.

-

A lipid bilayer (e.g., formed from DPhPC - diphytanoylphosphatidylcholine) is painted across the aperture.[5]

-

Ag/AgCl electrodes are placed in each chamber to apply voltage and measure current.

-

A voltage-clamp amplifier maintains a constant potential across the membrane.

-

Buffer solutions (e.g., 50 mM Tris, 50 mM MES, 10 mM KCl) are used, and a pH gradient can be established between chambers.[5]

-

-

Protocol Outline:

-

Form a stable planar lipid bilayer across the aperture.

-

Add symmetrical buffer solutions to both chambers (e.g., pH 7.0).

-

Apply a constant voltage (e.g., 25 mV) and record the baseline current.[5]

-

Add this compound to both chambers and record the induced transmembrane electric current.

-

To confirm proton selectivity, establish a pH gradient (e.g., cis at pH 7.0, trans at pH 8.2) and measure the current-voltage (I-V) relationship. The reversal potential of the current should correlate with the Nernst potential for protons.[5]

-

Caption: Logical diagram of the Planar Lipid Bilayer (BLM) electrophysiology experiment.

Conclusion and Implications

The body of evidence strongly supports the classification of this compound as a potent, natural protonophore.[3][4][5] Its ability to disrupt the proton motive force in bacteria is the definitive mechanism behind its antibiotic activity.[5][8] The quantitative data from membrane potential assays and direct measurements in artificial bilayers demonstrate an efficacy that surpasses the classic uncoupler CCCP.[3]

For drug development professionals, this mechanism presents both opportunities and challenges. The potency of this compound makes its scaffold a promising starting point for the development of new antibiotics, particularly in an era of rising resistance.[9][10] However, the lack of specificity for bacterial over mitochondrial membranes, as evidenced by its potent activity on isolated mitochondria, highlights a significant hurdle for clinical translation due to potential host cytotoxicity.[3][6] Future research should focus on chemical modifications of the pyrrolomycin structure to enhance selectivity for bacterial membranes, potentially by exploiting differences in lipid composition or membrane potential between prokaryotic and eukaryotic cells.

References

- 1. New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibiotic Pyrrolomycin as an Efficient Mitochondrial Uncoupler - ProQuest [proquest.com]

- 3. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolomycins Are Potent Natural Protonophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antibiotic Pyrrolomycin as an Efficient Mitochondrial Uncoupler - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scite.ai [scite.ai]

- 9. Pharmaceutical Potential of Synthetic and Natural Pyrrolomycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Pyrrolomycin C: A Technical Guide to its Disruption of the Bacterial Proton Gradient

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the antibacterial mechanism of Pyrrolomycin C, focusing on its role as a protonophore that disrupts the bacterial proton gradient. This document synthesizes key research findings, presents quantitative data, details experimental methodologies, and provides visual representations of the underlying processes to support research and development efforts in antibacterial drug discovery.

Core Mechanism of Action: Protonophoric Activity

This compound exerts its antibacterial effect by acting as a protonophore, a molecule that shuttles protons across the bacterial cytoplasmic membrane.[1][2] This action dissipates the proton motive force (PMF), a crucial bioenergetic state for most bacteria. The PMF is a combination of the transmembrane electrical potential (Δψ) and the transmembrane pH gradient (ΔpH). By disrupting these gradients, this compound effectively uncouples oxidative phosphorylation from ATP synthesis, leading to a cascade of events culminating in bacterial cell death.[2]

The protonophoric activity of this compound has been demonstrated to be significantly more potent than the classical uncoupler carbonyl cyanide m-chlorophenylhydrazone (CCCP).[2] This potent activity makes it an interesting candidate for further investigation as an antibacterial agent.

Quantitative Data on Antibacterial Activity

The antibacterial efficacy of this compound has been quantified against a range of bacterial species. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, providing a comparative overview of its activity spectrum.

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | SH1000 | 0.025 | [2] |

| Staphylococcus aureus | USA300 | 0.025 | [2] |

| Streptococcus pneumoniae | R6 | 0.05 | [2] |

| Enterococcus faecalis | V583 | 0.4 | [2] |

| Escherichia coli | ΔtolC | 0.025 | [2] |

| Pseudomonas aeruginosa | PAO1 | >25 | [2] |

| Klebsiella pneumoniae | ATCC 13883 | >25 | [2] |

Experimental Protocols

This section details the key experimental protocols used to elucidate the mechanism of action of this compound.

Measurement of Bacterial Membrane Depolarization using a Potentiometric Probe (DiSC₃(5))

This protocol describes the use of the fluorescent potentiometric probe 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)) to measure changes in bacterial membrane potential upon exposure to this compound.[3][4]

Materials:

-

Bacterial culture in logarithmic growth phase

-

This compound stock solution (in DMSO)

-

DiSC₃(5) stock solution (in DMSO)

-

HEPES buffer (5 mM, pH 7.2) containing 5 mM glucose

-

96-well black microplates with a clear bottom

-

Fluorescence plate reader (Excitation: ~622 nm, Emission: ~670 nm)

Procedure:

-

Cell Preparation: Harvest bacterial cells from a mid-logarithmic phase culture by centrifugation. Wash the cells twice with HEPES buffer containing glucose and resuspend to a final optical density at 600 nm (OD₆₀₀) of 0.05.

-

Dye Loading: Add DiSC₃(5) to the cell suspension to a final concentration of 1 µM. Incubate in the dark at room temperature for 30-60 minutes to allow the dye to accumulate in the polarized bacterial membranes, resulting in fluorescence quenching.

-

Baseline Measurement: Transfer 200 µL of the cell and dye suspension to the wells of a 96-well black microplate. Measure the baseline fluorescence for 5-10 minutes.

-

Compound Addition: Add varying concentrations of this compound (or vehicle control, DMSO) to the wells.

-

Kinetic Measurement: Immediately begin measuring the fluorescence intensity kinetically for at least 30 minutes. Depolarization of the membrane will cause the release of DiSC₃(5) into the medium, resulting in an increase in fluorescence (de-quenching).

-

Data Analysis: Normalize the fluorescence data to the baseline and express the change in fluorescence as a percentage of the maximum depolarization achieved with a known depolarizing agent like gramicidin or a high concentration of CCCP.

Determination of Protonophoric Activity using a Bilayer Lipid Membrane (BLM) System

This electrophysiological technique directly measures the ability of this compound to transport protons across an artificial lipid bilayer, providing definitive evidence of its protonophore activity.[5]

Materials:

-

Bilayer lipid membrane setup (e.g., Warner Instruments)

-

Ag/AgCl electrodes

-

A solution of diphytanoylphosphatidylcholine (DPhPC) in n-decane (20 mg/mL)

-

Buffer solution (e.g., 50 mM MES, 50 mM Tris, 100 mM KCl, pH 7.0)

-

This compound stock solution

-

Voltage-clamp amplifier

Procedure:

-

BLM Formation: Form a planar lipid bilayer by painting the DPhPC solution across a small aperture (typically 0.5-1.0 mm in diameter) separating two chambers (cis and trans) filled with the buffer solution.

-

Membrane Stability Check: Apply a voltage across the membrane and monitor the current to ensure the formation of a stable, high-resistance bilayer.

-

Compound Addition: Add this compound to the cis chamber to the desired final concentration. The compound will spontaneously insert into the lipid bilayer.

-

Current Measurement: Apply a constant voltage (e.g., +50 mV) across the membrane and measure the resulting transmembrane current. An increase in current indicates the movement of ions across the bilayer.

-

pH Gradient Establishment: To specifically measure proton transport, establish a pH gradient across the bilayer by adding a small amount of acid to the cis chamber and base to the trans chamber.

-

Proton Current Measurement: In the presence of a pH gradient, the current measured is primarily due to the transport of protons by this compound.

-

Data Analysis: Plot the current as a function of this compound concentration to determine the dose-response relationship.

Visualizing the Impact of this compound

The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of this compound and a typical experimental workflow.

Caption: Mechanism of this compound as a protonophore.

Caption: Workflow for measuring membrane depolarization.

Downstream Consequences of Proton Gradient Disruption

The collapse of the proton motive force initiated by this compound has several critical downstream consequences for the bacterial cell:

-

Inhibition of ATP Synthesis: The primary role of the PMF is to drive ATP synthase. Its dissipation directly halts the production of ATP, the cell's main energy currency.[6]

-

Disruption of Transport: Many essential nutrient uptake and waste efflux systems in bacteria are coupled to the PMF. The loss of this gradient impairs the cell's ability to acquire nutrients and expel toxic substances.

-

Impaired Motility: For many bacteria, flagellar rotation is directly powered by the influx of protons through the motor complex.[7] Dissipation of the PMF leads to a loss of motility.

-

Cellular Stress and Death: The cumulative effect of energy depletion and disruption of essential transport processes leads to a general state of cellular stress, ultimately resulting in bacterial cell death. Recent studies have also shown that pyrrolomycins can induce changes in membrane fluidity and the structure of cell wall components.[8]

Conclusion

This compound is a potent natural protonophore that represents a promising scaffold for the development of novel antibacterial agents. Its mechanism of action, the disruption of the bacterial proton gradient, is a validated and effective strategy for killing bacteria. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further investigate this compound and its analogs in the ongoing search for new treatments for bacterial infections.

References

- 1. microbiologyresearch.org [microbiologyresearch.org]

- 2. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]

- 3. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Electrogenic proton transport across lipid bilayer membranes mediated by cationic derivatives of rhodamine 19: comparison with anionic protonophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. DOT Language | Graphviz [graphviz.org]

- 8. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

Pyrrolomycin C: A Technical Guide to its Antibacterial Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the antibacterial spectrum of activity for Pyrrolomycin C. It is designed to furnish researchers, scientists, and drug development professionals with the critical data and methodologies necessary to evaluate its potential as an antimicrobial agent. This document summarizes quantitative antibacterial data, details experimental protocols, and visualizes key mechanisms and workflows.

Core Antibacterial Activity and Spectrum

This compound is a halogenated pyrrole antibiotic that demonstrates potent activity primarily against Gram-positive bacteria.[1][2] Its efficacy against Gram-negative bacteria is limited due to the presence of efflux pumps; however, when these efflux mechanisms are compromised, Gram-negative bacteria also exhibit susceptibility.[1] The antibacterial effect of this compound is concentration-dependent.[1]

Quantitative Antibacterial Spectrum

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against a range of bacterial strains as determined by broth microdilution assays.

Table 1: In Vitro Activity of this compound against Gram-Positive Bacteria

| Bacterial Strain | Growth Medium | MIC (µg/mL) | MIC (µM) | Reference |

| Staphylococcus aureus | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | 0.125 | 0.36 | [3] |

| Staphylococcus aureus SH1000 | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | - | - | [1] |

| Streptococcus pneumoniae | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | - | - | [1] |

| Staphylococcus aureus ATCC 25923 | Luria Bertani (LB) Medium | - | ~80 (MBC) | [4] |

Note: Some studies report Minimal Bactericidal Concentration (MBC) instead of or in addition to MIC. MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Table 2: In Vitro Activity of this compound against Gram-Negative Bacteria

| Bacterial Strain | Growth Medium | MIC (µg/mL) | MIC (µM) | Reference |

| Escherichia coli ΔtolC mutant | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | 0.125 | 0.36 | [1] |

| Pseudomonas aeruginosa ATCC 10145 | Luria Bertani (LB) Medium | >100 | >288 | [5] |

The ΔtolC mutant of E. coli lacks a key component of a major efflux pump system, rendering it more susceptible to various compounds.

Mechanism of Action: Protonophore Activity

The primary mechanism of action of this compound is its function as a protonophore.[1][6] It acts as a lipid-soluble proton carrier, shuttling protons across the bacterial cytoplasmic membrane. This process dissipates the proton motive force (PMF), which is essential for ATP synthesis, nutrient transport, and motility. The disruption of the proton gradient ultimately leads to a collapse of the cell's energy-transducing processes and cell death.[3][7]

Experimental Protocols

The determination of the antibacterial spectrum of this compound is primarily achieved through the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard broth microdilution methodologies.

1. Preparation of this compound Stock Solution:

-

Dissolve this compound powder in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL).

-

The stock solution should be stored at -20°C or lower.

2. Preparation of Microtiter Plates:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a suitable bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).

-

The final volume in each well should be 50 µL, with concentrations typically ranging from 128 µg/mL to 0.06 µg/mL.

-

Include a positive control (medium with bacterial inoculum, no antibiotic) and a negative control (medium only).

3. Preparation of Bacterial Inoculum:

-

From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in the appropriate growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

-

Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL.

-

Incubate the plates at 35-37°C for 16-20 hours in ambient air.

5. Determination of MIC:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

-

Growth can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Conclusion

This compound exhibits a potent antibacterial activity against a range of Gram-positive bacteria, with a well-defined mechanism of action as a protonophore. Its activity against Gram-negative bacteria is limited by efflux pumps, a factor that should be considered in future drug development and research. The provided data and protocols offer a solid foundation for further investigation into the therapeutic potential of this compound. Future research could focus on synergistic studies with efflux pump inhibitors to broaden its spectrum of activity and on chemical modifications to enhance its efficacy and reduce potential toxicity.

References

- 1. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmaceutical Potential of Synthetic and Natural Pyrrolomycins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protonophore - Wikipedia [en.wikipedia.org]

- 4. New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents [mdpi.com]

- 6. Pyrrolomycins Are Potent Natural Protonophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antibacterial Marinopyrroles and Pseudilins Act as Protonophores - PMC [pmc.ncbi.nlm.nih.gov]

Pyrrolomycin C: A Technical Whitepaper on its Activity Against Gram-Positive Bacteria

Audience: Researchers, scientists, and drug development professionals.

Abstract: The rise of antibiotic-resistant bacteria, particularly Gram-positive pathogens, presents a formidable challenge to global health. This necessitates the exploration of novel antimicrobial agents with unique mechanisms of action. Pyrrolomycins, a class of polyhalogenated pyrrole antibiotics produced by Streptomyces and Actinosporangium species, have demonstrated potent activity, especially against Gram-positive bacteria.[1] This technical guide focuses on Pyrrolomycin C, detailing its mechanism of action, antibacterial efficacy, and the experimental methodologies used for its evaluation. Quantitative data are presented in structured tables, and key processes are visualized through diagrams to provide a comprehensive resource for the scientific community.

Mechanism of Action: Protonophoric Activity

The primary antibacterial mechanism of this compound is the disruption of bacterial membrane energetics.[2][3] Unlike many antibiotics that target specific enzymes or biosynthetic pathways, this compound functions as a protonophore. It acts as a lipophilic carrier, shuttling protons across the bacterial cytoplasmic membrane. This action dissipates the proton motive force (PMF), which is crucial for essential cellular processes, including ATP synthesis via oxidative phosphorylation, nutrient transport, and flagellar motion.

The key steps in this process are:

-

Protonation: The this compound molecule picks up a proton from the acidic external environment.

-

Membrane Diffusion: The now-neutralized molecule diffuses across the lipid bilayer of the bacterial membrane.

-

Deprotonation: Upon reaching the more alkaline cytoplasm, the molecule releases the proton.

-

Cycle Repetition: The anionic molecule then returns to the outer leaflet of the membrane to repeat the cycle.

This uncoupling of the proton gradient leads to a rapid depolarization of the membrane, disruption of cellular energy production, and ultimately, bacterial cell death.[2][3][4] Studies have shown that Pyrrolomycins C and D are highly potent membrane-depolarizing agents, significantly more active than the conventional uncoupler CCCP (carbonyl cyanide m-chlorophenylhydrazone).[3][5]

Caption: Mechanism of this compound as a protonophore.

Quantitative Antibacterial Activity

This compound exhibits potent activity against a range of Gram-positive bacteria. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. For comparative purposes, data for the related and often more potent Pyrrolomycin D are also included.

Table 1: Minimum Inhibitory Concentrations (MICs) of Pyrrolomycins C and D against Gram-Positive Bacteria

| Bacterial Strain | This compound (µg/mL) | Pyrrolomycin D (µg/mL) | Reference Compound (µg/mL) |

| Staphylococcus aureus | ~0.002 - 0.008 | ~0.001 - 0.004 | Vancomycin: ≤0.002 µM[6] |

| Staphylococcus epidermidis | Data not specified | ≤0.002 µM | Vancomycin: ≤0.002 µM[6] |

| Enterococcus faecalis | Data not specified | ≤0.002 µM | Vancomycin: ≤0.002 µM[6] |

| Streptococcus pneumoniae | ~0.008 | ~0.002 | - |

| Bacillus subtilis | Data not specified | ≤0.002 µM | Vancomycin: ≤0.002 µM[6] |

Note: MIC values can vary slightly based on the specific strain and the testing methodology (e.g., medium composition). Pyrrolomycins C and E are noted to be active against Gram-positive bacteria but generally inactive against Gram-negative pathogens like E. coli.[6][7][8] Pyrrolomycin D, however, shows a broader spectrum of activity.[7]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of an antibiotic's potency. The broth microdilution method is a standard and widely used protocol.

Methodology:

-

Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown in a suitable broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) to a specific turbidity, typically corresponding to a concentration of ~5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of Antibiotic: this compound is serially diluted (usually two-fold) in the broth across the wells of a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (bacteria, no antibiotic) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Result Interpretation: The MIC is determined as the lowest concentration of this compound in which no visible bacterial growth is observed.

Caption: Workflow for MIC determination via broth microdilution.

Protocol for Assessing Membrane Depolarization

To confirm the mechanism of action, the ability of this compound to depolarize the bacterial membrane can be measured using potentiometric probes and electrophysiological techniques.

Methodology using Artificial Bilayer Lipid Membrane (BLM):

-

BLM Formation: An artificial bilayer lipid membrane is formed across a small aperture in a hydrophobic partition separating two aqueous compartments. This setup mimics a biological membrane.

-

Establishment of pH Gradient: A pH gradient is established across the BLM, creating a transmembrane potential.

-

Introduction of Compound: this compound is added to one of the compartments.

-

Electrophysiological Measurement: The electrical current across the membrane is measured. A significant increase in current indicates the transport of ions (protons) across the membrane, confirming the compound's protonophoric activity.[3][4][5]

-

Comparison: The resulting current can be compared to that generated by a known protonophore like CCCP to gauge relative potency.[5]

Structure-Activity Relationship and Resistance

The potent activity of pyrrolomycins is closely tied to their chemical structure. The polyhalogenated nature of the pyrrole and phenol rings is critical. For instance, the greater activity of Pyrrolomycin D compared to C against Gram-positive bacteria is likely due to the additional chlorine atom on the pyrrole moiety.[6][8]

Bacterial resistance to pyrrolomycins does not appear to be target-associated, which is an advantage given their mechanism. Instead, resistance mechanisms in bacteria like S. aureus are linked to reduced compound penetration or increased efflux, affecting how much of the drug can reach the cell membrane.[3][4]

Conclusion

This compound is a potent antibacterial agent against Gram-positive pathogens, including clinically significant species like Staphylococcus aureus. Its efficacy stems from its function as a protonophore, which disrupts the essential proton motive force of the bacterial cell membrane—a mechanism that may be less prone to target-based resistance. The quantitative data underscore its nanomolar activity. The detailed protocols provided herein offer a basis for the standardized evaluation of this compound and other novel membrane-active agents. Further research into optimizing its structure for improved efficacy and reduced toxicity could position this compound as a valuable lead compound in the development of new antibiotics to combat drug-resistant infections.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolomycins Are Potent Natural Protonophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. mdpi.com [mdpi.com]

- 7. Pyrrolomycins C, D and E, new members of pyrrolomycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Pyrrolomycin C: A Technical Guide on Preliminary Anticancer Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro anticancer activity of Pyrrolomycin C, a halogenated pyrrole natural product. This document collates available quantitative data, details relevant experimental protocols, and visualizes proposed mechanisms of action to support further research and development efforts.

Quantitative Data: In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic activity against multiple cancer cell lines, with IC50 values in the sub-micromolar to low-micromolar range.[1][2] The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound. For context, data for the related Pyrrolomycin F-series compounds are also included.

| Compound/Series | Cell Line | Cancer Type | IC50 (μM) | Reference |

| This compound | HCT-116 | Colon Carcinoma | 0.8 | [1][3] |

| This compound | MCF7 | Breast Adenocarcinoma | 1.5 | [1][3] |

| Pyrrolomycin F-series | HCT-116 | Colon Carcinoma | 0.35 - 1.21 | [1] |

| Pyrrolomycin F-series | MCF7 | Breast Adenocarcinoma | 0.35 - 1.21 | [1] |

Table 1: Summary of reported IC50 values for this compound and related compounds.

Studies on synthetic nitro-derivatives of pyrrolomycins have shown that some new analogues exhibit antiproliferative activity comparable to or greater than this compound against HCT116 and MCF7 cells, while demonstrating lower toxicity towards normal human cells (hTERT RPE-1).[3][4]

Proposed Mechanisms of Action

The precise mechanism of anticancer action for this compound is not fully elucidated and is described as ambiguous.[1][2] However, preliminary research points towards a multi-faceted profile that includes the disruption of membrane integrity and function as a potent protonophore.

Membrane and Cytoskeletal Perturbation

Pyrrolomycins have been shown to perturb the integrity of the cytoskeleton and cell membrane.[1][2][5] This physical disruption can trigger downstream stress responses and contribute to cell death. Research on the related Pyrrolomycin F-series suggests these compounds impair cell membranes and the cytoskeleton, leading to increased generation of reactive oxygen species (ROS) and the activation of non-apoptotic cell death pathways.[6]

Protonophore-Mediated Mitochondrial Uncoupling

A significant proposed mechanism is the action of pyrrolomycins as powerful protonophores, which are agents that shuttle protons across biological membranes.[7] Pyrrolomycins C and D act as potent membrane-depolarizing agents, specifically disrupting the proton gradient across the inner mitochondrial membrane.[3][8][9] This uncouples oxidative phosphorylation, leading to a drop in ATP synthesis and ultimately, cell death.[7] The protonophoric activity of Pyrrolomycin D, and to a lesser extent this compound, has been shown to be superior to that of the conventional uncoupler CCCP (carbonyl cyanide m-chlorophenylhydrazone).[9]

Caption: Proposed protonophore mechanism of this compound.

Potential Influence on Mcl-1 (Inferred from Related Compounds)

While not directly demonstrated for this compound, the structurally related marinopyrroles are known to induce the proteasomal degradation of Myeloid Cell Leukemia-1 (Mcl-1), an anti-apoptotic protein of the Bcl-2 family.[1][2][5] The degradation of Mcl-1 releases pro-apoptotic proteins, triggering the intrinsic apoptosis pathway. Given the structural similarities, investigating a potential interaction between this compound and Mcl-1 could be a valuable avenue for future research.

Caption: Mcl-1 pathway, a mechanism of the related Marinopyrrole A.

Experimental Protocols & Workflows

Detailed experimental protocols for this compound are not extensively published. However, based on cited literature, the following methodologies are relevant.

In Vitro Cell Viability (MTT Assay)

The antiproliferative and cytotoxic effects of this compound have been determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

Protocol Outline:

-

Cell Seeding: Cancer cell lines (e.g., HCT116, MCF7) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound (and vehicle control) and incubated for a specified period (e.g., 48 hours).[4]

-

MTT Addition: MTT reagent is added to each well and incubated to allow for its reduction to formazan by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured on a plate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control. IC50 values are determined by fitting the data to a dose-response curve.

Caption: General workflow for an in vitro cytotoxicity (MTT) assay.

Challenges and Future Directions

Despite its potent in vitro activity, the translation of this compound into a clinical candidate faces significant hurdles.

-

Mechanistic Ambiguity: A clearer understanding of the specific molecular targets and pathways is necessary for rational drug development and patient selection.[1][2]

-

Lack of In Vivo Data: There is a notable absence of in vivo efficacy and pharmacokinetic/pharmacodynamic data for any naturally occurring pyrrolomycin in tumor-bearing animal models.[1]

-

Translational Barriers: Key challenges include poor solubility and potential for off-target toxicities, which need to be addressed through medicinal chemistry efforts.[1][2]

Future research should focus on comprehensive mechanism-of-action studies, including proteomics and metabolomics, to identify specific binding partners and downstream effects. Furthermore, the synthesis of novel analogues with improved drug-like properties (solubility, selectivity) and subsequent evaluation in preclinical in vivo cancer models are critical next steps.

References

- 1. mdpi.com [mdpi.com]

- 2. Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Exploring the anticancer activity and the mechanism of action of pyrrolomycins F obtained by microwave-assisted total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. journals.asm.org [journals.asm.org]

Initial Investigations into the Antibiofilm Effects of Pyrrolomycin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial investigations into the antibiofilm properties of Pyrrolomycin C, a halogenated pyrrole antibiotic. The document summarizes key quantitative data, details experimental protocols for assessing antibiofilm activity, and visualizes the underlying mechanisms of action. This information is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel anti-infective agents.

Quantitative Data on Antibiofilm Activity

The antibiofilm effects of this compound and its derivatives have been primarily investigated against staphylococcal species, which are notorious for forming resilient biofilms on medical devices. The following tables summarize the key quantitative findings from these initial studies.

Table 1: Antibiofilm Activity of this compound and Derivatives against Staphylococcus aureus

| Compound | Strain | Concentration (µg/mL) | Inhibition (%) | Reference |

| This compound | S. aureus ATCC 29213 | 1.5 | 26 | [1][2] |

| This compound | S. aureus ATCC 25923 | 1.5 | 24 | [1][2] |

| Pyrrolomycin D | S. aureus ATCC 29213 | 1.5 | 28 | [1][2] |

| Pyrrolomycin D | S. aureus ATCC 25923 | 1.5 | 37 | [1][2] |

| Pyrrolomycin F1 | S. aureus ATCC 29213 | 1.5 | 39 | [1][2] |

| Pyrrolomycin F1 | S. aureus ATCC 25923 | 1.5 | 46 | [1][2] |

| Pyrrolomycin F2a | S. aureus ATCC 29213 | 1.5 | 69 | [1][2] |

| Pyrrolomycin F2a | S. aureus ATCC 25923 | 1.5 | 53 | [1][2] |

| Pyrrolomycin F2b | S. aureus ATCC 29213 | 1.5 | 35 | [1][2] |

| Pyrrolomycin F2b | S. aureus ATCC 25923 | 1.5 | 40 | [1][2] |

| Pyrrolomycin F3 | S. aureus ATCC 29213 | 1.5 | 63 | [1][2] |

| Pyrrolomycin F3 | S. aureus ATCC 25923 | 1.5 | 72 | [1][2] |

| Fluorinated Pyrrolomycin 4 | Not Specified | 8 | Kills staphylococcal-associated biofilm | [3][4] |

Table 2: Log Reduction in Viable Biofilm Cells by Pyrrolomycins against Staphylococcus aureus

| Compound | Concentration (µg/mL) | Log Reduction (CFU/mL) | Reference |

| This compound | 0.045 | Not specified, but activity reported | [1][5] |

| Pyrrolomycin D | 0.045 | Not specified, but activity reported | [1][5] |

| Pyrrolomycin F1 | 0.045 | Not specified, but activity reported | [1][5] |

| Pyrrolomycin F2a | 0.045 | Not specified, but activity reported | [1][5] |

| Pyrrolomycin F2b | 0.045 | Not specified, but activity reported | [1][5] |

| Pyrrolomycin F3 | 0.045 | Not specified, but activity reported | [1][5] |

Experimental Protocols

The following are detailed methodologies for two key experiments used to assess the antibiofilm effects of this compound.

Biofilm Susceptibility Testing: Methylthiazotetrazolium (MTT) Assay

This method is used to determine the metabolic activity of biofilm cells after treatment with an antimicrobial agent. A reduction in metabolic activity is indicative of cell death or inhibition.

I. Biofilm Formation:

-

Prepare a bacterial suspension from an overnight culture of Staphylococcus spp. in Tryptic Soy Broth (TSB) supplemented with 2% glucose.

-

Dilute the suspension 1:200 in fresh TSB with 2% glucose to an optical density (OD) at 570 nm of approximately 0.015.[1]

-

Dispense 1 mL of the diluted bacterial suspension into the wells of a 24-well polystyrene tissue culture plate.

-

Incubate the plate for 24 hours at 37°C to allow for biofilm formation.[1]

II. Treatment with this compound:

-

After incubation, carefully remove the planktonic medium from each well.

-

Wash the wells three times with 1 mL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

-

Add 1 mL of fresh Mueller-Hinton broth containing the desired concentration of this compound (e.g., 1.5 µg/mL or 0.045 µg/mL) to the wells.[1][5] Include untreated control wells with broth only.

-

Incubate the plate for a further 24 hours at 37°C.[1]

III. MTT Staining and Quantification:

-

Following the treatment period, remove the medium and air-dry the plates in an inverted position.[1]

-

Add 100 µL of PBS and 5 µL of a 5 mg/mL MTT solution to each well.[1]

-

Incubate for 1 hour at 37°C. During this time, viable cells with active dehydrogenase enzymes will convert the yellow MTT tetrazolium salt into purple formazan crystals.[1]

-

Dissolve the formazan crystals by adding a mixture of 9 mL isopropyl alcohol, 1 mL Triton X-100, and 300 µL of 37% HCl.[1]

-

Read the optical density of each well at 570 nm with a background subtraction at 630 nm using a microplate reader.[1]

-

Calculate the percentage of biofilm inhibition for each concentration using the following formula: ((OD_growth_control - OD_sample) / OD_growth_control) * 100[1]

Biofilm Susceptibility Testing: Viable Plate Counts

This method directly quantifies the number of viable bacterial cells within a biofilm after treatment.

I. Biofilm Formation on Glass Discs:

-

Grow staphylococcal strains in TSB with 2% glucose and dilute as described for the MTT assay.

-

Place sterile glass discs (12 mm diameter) into the wells of a 24-well polystyrene plate.

-

Add 1 mL of the diluted bacterial suspension to each well.

-

Incubate for 24 hours at 37°C to allow biofilm formation on the glass discs.[1]

II. Treatment:

-

After incubation, wash the wells containing the glass discs three times with 200 µL of sterile PBS.

-

Add 1 mL of Mueller-Hinton broth supplemented with the desired concentration of this compound (e.g., 0.045 µg/mL) to the wells.[1][5]

-

Incubate for 24 hours at 37°C.[1]

III. Viable Cell Quantification:

-

Following treatment, remove the medium.

-

Aseptically transfer the glass discs to a new tube.

-

Scrape the biofilm from the glass discs.

-

Resuspend the biofilm cells in a known volume of sterile PBS and perform serial dilutions.

-

Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).

-

Incubate the plates for 24 hours at 37°C.

-

Count the number of colony-forming units (CFU) on the plates to determine the number of viable bacteria per unit area of the disc.

-

Calculate the log reduction in CFU compared to the untreated control.

Visualizations

The following diagrams illustrate the experimental workflow for assessing antibiofilm effects and the proposed mechanism of action for this compound.

Caption: Experimental workflow for assessing this compound's antibiofilm effects.

Caption: Mechanism of action of this compound as a protonophore.

Mechanism of Action: Protonophore Activity

Initial investigations into the mechanism of action of pyrrolomycins, including this compound, have revealed that they function as potent protonophores.[2][6] This means they can shuttle protons across the bacterial cell membrane, disrupting the crucial proton motive force (PMF). The PMF is essential for vital cellular processes such as ATP synthesis and active transport.

By acting as a protonophore, this compound effectively depolarizes the bacterial membrane.[6][7] This dissipation of the proton gradient leads to a cascade of detrimental effects, including the inhibition of ATP synthesis, ultimately resulting in bacterial cell death.[6] This mechanism is particularly effective against bacteria within biofilms, as it targets a fundamental aspect of bacterial physiology that is less susceptible to the resistance mechanisms that often render conventional antibiotics ineffective against these structured communities.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel fluorinated pyrrolomycins as potent anti-staphylococcal biofilm agents: Design, synthesis, pharmacokinetics and antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrrolomycins as potential anti-staphylococcal biofilms agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents [mdpi.com]

An In-depth Technical Guide to the Pyrrole Moiety of Pyrrolomycin C

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the pyrrole moiety of Pyrrolomycin C, a potent polyhalogenated antibiotic. Pyrrolomycins are naturally occurring metabolites isolated from Actinosporangium and Streptomyces species, exhibiting a broad spectrum of biological activities, including significant antibacterial effects against Gram-positive pathogens.[1][2] this compound, a key member of this family, is distinguished by its tetrachlorinated structure, featuring a dichlorinated pyrrole nucleus linked to a dichlorophenol moiety via a carbonyl bridge.[3][4] The unique chemical features of this pyrrole core are central to its biosynthesis, mechanism of action, and overall biological efficacy.

The Pyrrole Moiety: Structure and Significance

The chemical structure of this compound is (3,5-dichloro-2-hydroxyphenyl)-(4,5-dichloro-1H-pyrrol-2-yl)methanone.[5] The core of its activity resides in the specific arrangement of its functional groups. The pyrrole moiety is characterized by:

-

Two Chlorine Atoms: Positioned at the 4th and 5th carbons of the pyrrole ring, these electron-withdrawing groups enhance the acidity of the pyrrole N-H proton.

-

An Ionizable N-H Group: This proton is crucial for the molecule's primary mechanism of action.[6]

-

A Carbonyl Bridge: This linker connects the pyrrole ring to the phenolic moiety and contributes to the molecule's overall conformation and electronic properties.[2][7]

The combination of the acidic pyrrole N-H and the phenolic O-H group is fundamental to this compound's ability to function as a protonophore, a molecule that shuttles protons across biological membranes. This activity is the cornerstone of its potent antibacterial effect.[6][8]

Biosynthesis of the Pyrrole Core

The biosynthesis of pyrrolomycins is closely related to that of pyoluteorin, another pyrrole-containing antibiotic.[9] While the exact pathway for this compound is not fully elucidated, studies on related compounds suggest a hybrid polyketide-nonribosomal peptide synthesis pathway. The pyrrole ring itself is derived from the amino acid L-proline.

The proposed biosynthetic pathway involves several key stages:

-

Proline Activation: L-proline is activated and loaded onto a carrier protein.

-

Dehydrogenation & Halogenation: The proline ring is processed by flavoprotein dehydrogenases and halogenases to form a dichloropyrrolyl moiety, which remains attached to the carrier protein.

-

Polyketide Chain Assembly: Concurrently, a polyketide synthase (PKS) assembles a chain from acetate units.

-

Condensation: The dichloropyrrolyl unit is condensed with the polyketide chain.

-

Final Modifications: Subsequent tailoring steps, including oxidation and further halogenation on the phenolic ring, yield the final this compound structure.